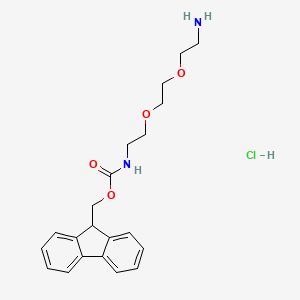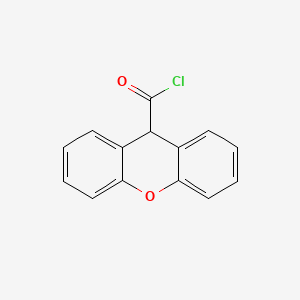
9H-xanthene-9-carbonyl chloride
Overview
Description
9H-xanthene-9-carbonyl chloride is an organic compound with the molecular formula C14H9ClO2 It is a derivative of xanthene, a tricyclic aromatic compound, and contains a carbonyl chloride functional group
Mechanism of Action
Target of Action
9H-xanthene-9-carbonyl chloride belongs to the class of compounds known as xanthones . Xanthones are known to exhibit a wide range of biological activities, including α-glucosidase inhibition, anti-cancer, anti-Alzheimer, and anti-inflammatory activities . .
Mode of Action
Xanthones are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Xanthones, including this compound, are involved in various biochemical pathways. They are secondary metabolites found in diverse terrestrial and marine plants, fungi, and lichen . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Xanthones in general are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer, anti-alzheimer, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
9H-xanthene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of β-lactams, which are known for their antibacterial properties . The interaction of this compound with enzymes such as ketene synthase leads to the formation of these β-lactams through a [2+2] cycloaddition reaction . This interaction highlights the compound’s utility in creating complex biochemical structures.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of xanthone, including this compound, exhibit anti-inflammatory and antioxidant activities . These activities are mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors such as Nrf2 . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and oxidative stress in animal models . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. The compound is metabolized through pathways involving the shikimate and acetate pathways, which are essential for the biosynthesis of xanthone derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its interaction with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . The precise localization of this compound within cells is essential for understanding its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-xanthene-9-carbonyl chloride typically involves the reaction of 9H-xanthene-9-carboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in chloroform at temperatures ranging from 0°C to 20°C. The process can be summarized as follows :
- Dissolve 9H-xanthene-9-carboxylic acid in chloroform.
- Cool the solution to 0°C.
- Add oxalyl chloride and a drop of DMF.
- Allow the reaction to proceed at room temperature for 1 hour.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.
Chemical Reactions Analysis
Types of Reactions
9H-xanthene-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with aromatic imines to form β-lactams.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Chloroform, dichloromethane.
Catalysts: DMF (for activation of oxalyl chloride).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
β-Lactams: Formed by [2+2] cycloaddition with aromatic imines.
Scientific Research Applications
9H-xanthene-9-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound of 9H-xanthene-9-carbonyl chloride, known for its diverse biological activities.
Azaxanthones: Compounds with nitrogen atoms in the xanthone structure, exhibiting enhanced solubility and biological activities.
Uniqueness
This compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to other xanthone derivatives. This reactivity makes it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
9H-xanthene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSCMLJPXJTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375398 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26454-53-5 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


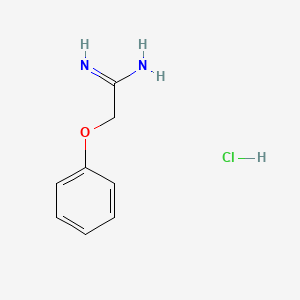
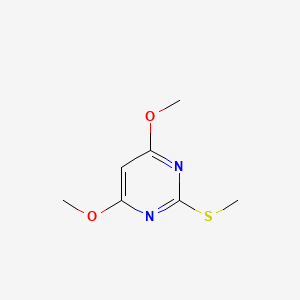

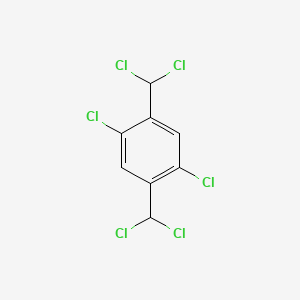



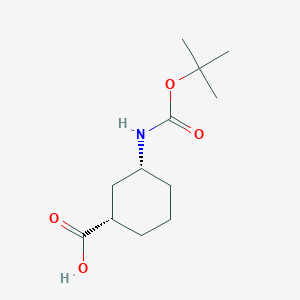
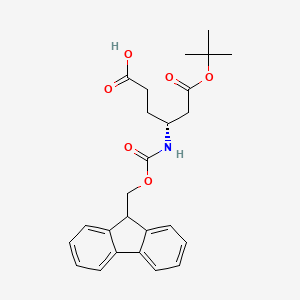
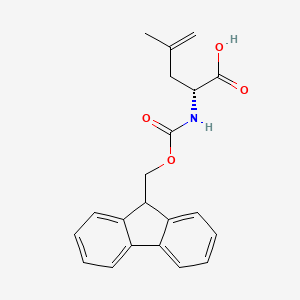
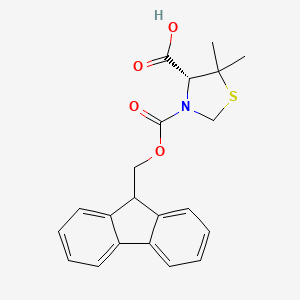
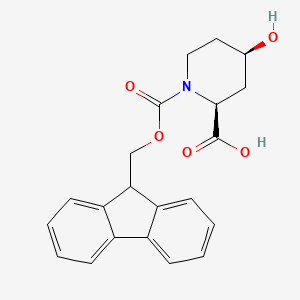
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
